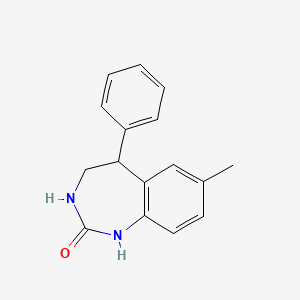![molecular formula C12H28N4O4S B14366956 2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid CAS No. 91024-95-2](/img/structure/B14366956.png)
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid is a complex organic compound that features a guanidine group attached to a pentyl chain, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Azepan-2-yl)pentyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-(Azepan-2-yl)pentyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.
Scientific Research Applications
2-[5-(Azepan-2-yl)pentyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[5-(Azepan-2-yl)pentyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence cellular processes through these interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(2-Azepanyl)pentyl]guanidine sulfate
- Guanidine derivatives with different alkyl chains
Uniqueness
2-[5-(Azepan-2-yl)pentyl]guanidine is unique due to its specific structure, which combines a guanidine group with an azepane ring. This unique combination imparts distinct chemical and biological properties, setting it apart from other guanidine derivatives.
Properties
CAS No. |
91024-95-2 |
|---|---|
Molecular Formula |
C12H28N4O4S |
Molecular Weight |
324.44 g/mol |
IUPAC Name |
2-[5-(azepan-2-yl)pentyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C12H26N4.H2O4S/c13-12(14)16-10-6-2-4-8-11-7-3-1-5-9-15-11;1-5(2,3)4/h11,15H,1-10H2,(H4,13,14,16);(H2,1,2,3,4) |
InChI Key |
MZNSGHBGFQFHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
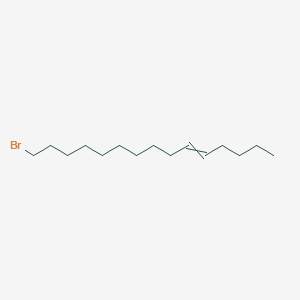
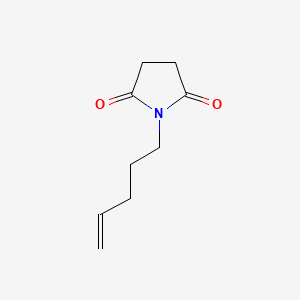
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
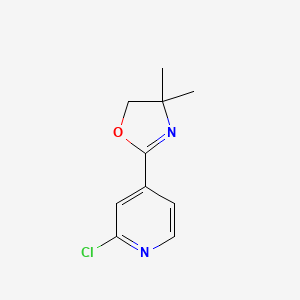
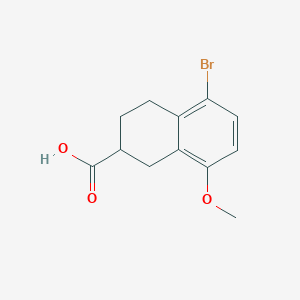
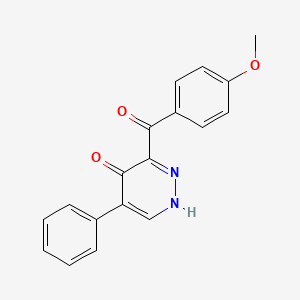
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
